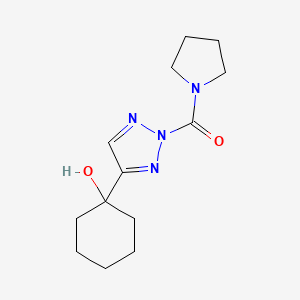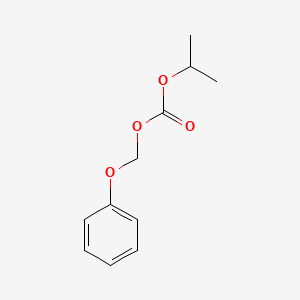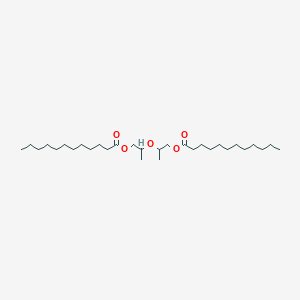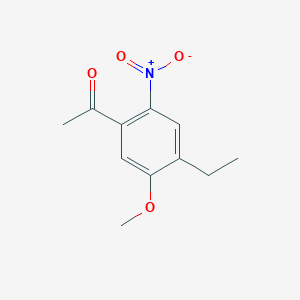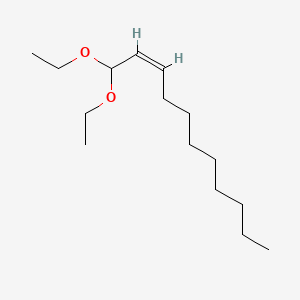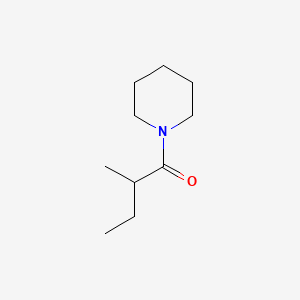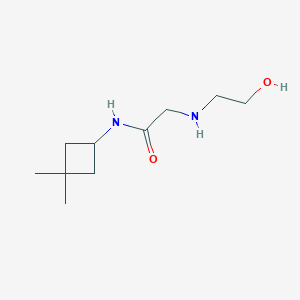
N-(3,3-dimethylcyclobutyl)-2-(2-hydroxyethylamino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-dimethylcyclobutyl)-2-(2-hydroxyethylamino)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclobutyl ring substituted with a dimethyl group and an acetamide moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethylcyclobutyl)-2-(2-hydroxyethylamino)acetamide typically involves the following steps:
Formation of the cyclobutyl ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the dimethyl group: The dimethyl group can be introduced via alkylation reactions using reagents such as methyl iodide.
Attachment of the acetamide moiety: The acetamide group can be attached through an amidation reaction involving acetic anhydride and an amine precursor.
Hydroxyethylation: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using ethylene oxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(3,3-dimethylcyclobutyl)-2-(2-hydroxyethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylene oxide for hydroxyethylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyethyl derivatives.
Aplicaciones Científicas De Investigación
N-(3,3-dimethylcyclobutyl)-2-(2-hydroxyethylamino)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3,3-dimethylcyclobutyl)-2-(2-hydroxyethylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,3-dimethylcyclobutyl)-2-aminoacetamide: Lacks the hydroxyethyl group, leading to different chemical properties and reactivity.
N-(3,3-dimethylcyclobutyl)-2-(2-methoxyethylamino)acetamide: Contains a methoxyethyl group instead of a hydroxyethyl group, affecting its solubility and biological activity.
Uniqueness
N-(3,3-dimethylcyclobutyl)-2-(2-hydroxyethylamino)acetamide is unique due to the presence of both the hydroxyethyl and dimethylcyclobutyl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H20N2O2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
N-(3,3-dimethylcyclobutyl)-2-(2-hydroxyethylamino)acetamide |
InChI |
InChI=1S/C10H20N2O2/c1-10(2)5-8(6-10)12-9(14)7-11-3-4-13/h8,11,13H,3-7H2,1-2H3,(H,12,14) |
Clave InChI |
DKBCSOPXWPNBTE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)NC(=O)CNCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)


![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
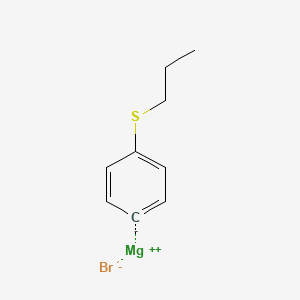
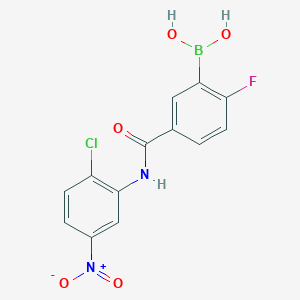
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)-](/img/structure/B12641838.png)
